molecular formula C16H19N3O2 B2457566 N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide CAS No. 1333658-16-4

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B2457566
CAS No.: 1333658-16-4
M. Wt: 285.347
InChI Key: WXEHHTSFDVKSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues. N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been shown to increase insulin signaling and glucose uptake in cultured cells and in animal models of obesity and diabetes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the stabilization of the active conformation of PTP1B, which leads to its inhibition.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in these models.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been extensively studied in preclinical models of obesity and diabetes, and its effects on glucose tolerance, insulin sensitivity, and lipid metabolism have been well characterized. However, its potential therapeutic application in humans is still under investigation, and its safety and efficacy in clinical trials have not been established.

Future Directions

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. Future research should focus on the optimization of its pharmacological properties, including its bioavailability, metabolic stability, and selectivity for PTP1B. The safety and efficacy of this compound in clinical trials should also be evaluated. Additionally, the potential of this compound as a tool compound for the study of PTP1B function and insulin signaling should be explored.

Synthesis Methods

The synthesis of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from the commercially available 5-bromoindole-2-carboxylic acid. The key step is the cyanomethylation of the indole ring, which is achieved by the reaction of the corresponding aldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst. The resulting nitrile is then converted to the amide by reaction with the appropriate amine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic application in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue.

Properties

IUPAC Name

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-12(2)19(8-9-21-3)15-5-4-13(10-14(11)15)16(20)18-7-6-17/h4-5,10H,7-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEHHTSFDVKSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC#N)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.